Product packaging for MK-1496(Cat. No.:)

MK-1496

Cat. No.: B1191801
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MK-1496 is a synthetic small molecule with the chemical formula C 14 H 24 N 2 O and a CAS Registry Number of 1037254-47-9 . This compound is an investigational agent for research use only and is not approved for diagnostic, therapeutic, or personal use. Preclinical and clinical research has identified its potential application in the field of oncology, specifically for the treatment of Neoplasms and other malignant conditions . The landscape of cancer therapy has evolved to include targeted small molecules like this compound, which are designed to interfere with specific pathways crucial for cancer cell survival and proliferation . The field continues to leverage advances in medicinal chemistry for the design and optimization of such compounds, focusing on improving mechanisms of action, selectivity, and pharmacokinetic properties to overcome the challenges of tumor heterogeneity and drug resistance . Further research is required to fully elucidate the precise molecular target, mechanism of action, and comprehensive research value of this compound. Researchers are encouraged to consult the primary scientific literature for the latest findings on this investigational compound.

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Synonyms

MK-1496;  MK1496;  MK 1496.; NONE

Origin of Product

United States

Mk 1496: Development and Characterization

Genesis and Initial Preclinical Conception of MK-1496

The conception of this compound stemmed from the understanding of Polo-like kinase 1 (PLK1) as a crucial regulator of the cell cycle, particularly its key roles in multiple steps of mitosis progression ascopubs.orgdrugbank.com. PLK1 is a serine/threonine kinase whose expression is frequently observed to be elevated in a range of human tumors, suggesting its importance for the proliferation of cancer cells ascopubs.orgnih.gov. This overexpression and vital mitotic function positioned PLK1 as an attractive target for cancer therapy nih.govresearchgate.net.

Preclinical studies on PLK1 inhibitors, in general, have demonstrated their potential to suppress tumor cell growth and induce apoptosis nih.govresearchgate.net. The development of small molecules targeting the kinase domain of PLK1 has been a focus, although the highly conserved nature of ATP binding sites presents a challenge in identifying specific inhibitors without off-target effects nih.gov.

While specific details regarding the initial conception and early preclinical studies specifically of this compound are not extensively detailed in the provided search results beyond its identification as a potent and selective PLK1 inhibitor with demonstrated anti-proliferative activity in vitro and in vivo, the broader context of PLK1 inhibitor research provides the likely framework for its genesis ascopubs.org. The goal would have been to develop a compound that could selectively target PLK1 to disrupt cancer cell proliferation while minimizing effects on normal cells .

Chemical Modalities for PLK1 Inhibition by this compound

This compound functions as an inhibitor of serine/threonine-protein kinase PLK1 ebi.ac.uk. Its mechanism of action is described as ATP-competitive nih.gov. This indicates that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the PLK1 enzyme. By occupying the ATP-binding pocket, this compound prevents ATP from binding, thereby inhibiting the kinase activity of PLK1, which is essential for phosphorylating its substrates and regulating mitotic processes drugbank.comnih.gov.

PLK1 contains a catalytic N-terminal serine/threonine kinase domain and a C-terminal tandem-Polo-box region nih.gov. The catalytic site, which incorporates highly conserved hallmarks of serine/threonine protein kinases, is the target of ATP-competitive inhibitors like this compound nih.gov. Inhibition of PLK1 by compounds like this compound has been shown to induce cell cycle arrest, typically at the G2/M phase, followed by apoptosis in various tumor cells nih.gov.

The chemical structure of this compound, (1S)-1-{4-[(1S)-1-aminoethyl]phenyl}-2-(tert-butylamino)ethan-1-ol, facilitates its interaction with the PLK1 enzyme drugbank.com. While detailed structural interaction data specifically for this compound binding to PLK1 is not provided in the search results, its classification as an ATP-competitive inhibitor implies that its molecular structure is designed to fit within and block the ATP-binding pocket of the kinase domain nih.gov.

Preclinical studies have demonstrated this compound's anti-proliferative activity in vitro and in vivo, supporting its role as a PLK1 inhibitor ascopubs.org.

Here is a table summarizing key chemical identifiers for this compound:

IdentifierValueSource
Molecular FormulaC14H24N2O ebi.ac.ukdrugbank.comuni.lu
Molecular Weight236.36 ebi.ac.ukdrugbank.comuni.lu
IUPAC Name(1S)-1-{4-[(1S)-1-aminoethyl]phenyl}-2-(tert-butylamino)ethan-1-ol drugbank.com
CAS Number1037254-47-9 drugbank.comncats.io
InChI KeyKUHBBYPXWKYKKR-GXFFZTMASA-N drugbank.comuni.lu
PubChem CID67313626 drugbank.comuni.luncats.io
ChEMBL IDCHEMBL5314387 ebi.ac.uk

Molecular Mechanism of Action of Mk 1496

Specificity of MK-1496 as a PLK1 Inhibitor

This compound is described as a selective inhibitor of PLK1 . This selectivity is crucial for minimizing off-target effects on other kinases that share structural similarities with PLK1's active site mdpi.com. While the search results confirm this compound's classification as a PLK1 inhibitor ebi.ac.uk, detailed data on its inhibitory profile against a broad panel of kinases to definitively establish its specificity compared to other PLK family members or unrelated kinases were not extensively available within the provided snippets. However, its reported mechanism-based toxicity, such as neutropenia, is consistent with the known functions of PLK1 in rapidly dividing cells, including hematopoietic precursors .

Allosteric and Orthosteric Binding Mechanisms of this compound on PLK1

Kinase inhibitors can exert their effects by binding to either the orthosteric site (the ATP-binding site) or allosteric sites located elsewhere on the enzyme researchgate.netimrpress.com. The binding mechanism influences the inhibitor's specificity and potential for overcoming resistance mutations mdpi.com. This compound is reported to be an ATP-competitive inhibitor nih.gov. This indicates that this compound binds to the orthosteric site of PLK1, competing with ATP for access to the kinase domain nih.govimrpress.com. Binding to the ATP-binding site is a common strategy for kinase inhibitors, although achieving high selectivity among kinases with similar ATP pockets can be challenging mdpi.comimrpress.com. Allosteric inhibitors, in contrast, bind to a different site, often inducing a conformational change that affects the enzyme's activity mdpi.comresearchgate.net. While some PLK1 inhibitors are being explored for their allosteric binding properties, particularly targeting the polo-box domain (PBD) or the T-loop activation switch mdpi.comresearchgate.net, the primary described mechanism for this compound is ATP-competitive binding to the kinase domain nih.gov.

Downstream Molecular Signaling Cascades Impacted by PLK1 Inhibition with this compound

Inhibition of PLK1 by this compound disrupts multiple downstream signaling pathways critical for cell cycle progression and genomic stability.

Impact on Spindle Assembly Checkpoint (SAC) Integrity

The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that prevents anaphase onset until all chromosomes are properly attached to spindle microtubules plos.orgembopress.org. PLK1 plays a significant role in regulating the SAC, including the recruitment and activation of SAC components soton.ac.ukresearchgate.net. Inhibition of PLK1 with compounds like this compound can compromise SAC function, potentially leading to premature anaphase onset and aneuploidy, or conversely, inducing a prolonged mitotic arrest due to unresolved spindle abnormalities plos.orgresearchgate.net. The outcome can depend on the cellular context and the extent of PLK1 inhibition. While specific details on how this compound directly impacts individual SAC components were not detailed in the provided snippets, the general role of PLK1 in SAC integrity suggests that its inhibition by this compound would have consequences for this critical checkpoint soton.ac.ukresearchgate.net.

Modulation of Cell Cycle Regulatory Proteins

PLK1 is a key regulator of numerous proteins involved in cell cycle progression, particularly in the G2/M phases nih.govresearchgate.netnih.gov. It phosphorylates and regulates the activity of proteins that control mitotic entry, spindle formation, and chromosome segregation nih.gov. Inhibition of PLK1 by this compound leads to disruptions in the levels and activity of these regulatory proteins, often resulting in a G2/M cell cycle arrest researchgate.net. For example, PLK1 is known to regulate Cyclin B1, a key protein for mitotic initiation nih.gov. Inhibition of PLK1 can affect Cyclin B1 localization and activity, contributing to mitotic arrest nih.gov. Other cell cycle regulatory proteins, such as CDKs and their inhibitors (CKIs like p21), are also tightly regulated throughout the cell cycle and can be indirectly affected by PLK1 inhibition nih.govpressbooks.pub. Overexpression of cell cycle-related proteins, including PLK1, is associated with poor survival in certain cancers nih.gov.

Influence on DNA Damage Response Pathways

The DNA Damage Response (DDR) is a complex network that detects and repairs DNA lesions, activates cell cycle checkpoints, and can induce apoptosis or senescence if the damage is irreparable cellsignal.commdpi.com. PLK1 has been implicated in the DDR, with roles that can vary depending on the type of damage and the cell cycle phase researchgate.netaddgene.org. While the precise mechanisms by which this compound influences DDR pathways were not extensively detailed in the search results, PLK1's involvement suggests that its inhibition could impact the cell's ability to respond effectively to DNA damage researchgate.net. This could potentially involve altering checkpoint activation, influencing DNA repair processes, or affecting the decision between survival and death following DNA damage cellsignal.commdpi.comasm.org. Further research would be needed to fully elucidate the specific effects of this compound on the intricate components and signaling cascades of the DDR.

Cellular Effects and Phenotypes Induced by Mk 1496

Induction of Mitotic Arrest and G2/M Phase Accumulation by MK-1496

Inhibition of Plk1 by this compound leads to a characteristic cell cycle arrest at the G2/M phase. researchgate.net This accumulation of cells in the G2 and mitotic phases is a direct consequence of the disrupted regulatory mechanisms controlled by Plk1 during the transition into and progression through mitosis. Studies have shown that Plk1 inhibition causes a significant increase in the cell population in the G2/M phase of the cell cycle in various cancer cell lines. researchgate.net This arrest is often accompanied by an increase in the levels of mitotic proteins such as cyclin B1. researchgate.net

Apoptosis and Programmed Cell Death Mechanisms Triggered by this compound

Treatment with this compound has been shown to induce apoptosis, a form of programmed cell death, in a variety of tumor cells. Apoptosis is a highly regulated process involving a cascade of molecular events, including the activation of caspases, which are key executioners of cell death, and characteristic morphological changes such as chromatin condensation and membrane blebbing. libretexts.orgnumberanalytics.comabclonal.com While the specific mechanisms by which this compound triggers apoptosis are linked to its disruption of mitosis, the ultimate outcome in susceptible cancer cells is the activation of these programmed cell death pathways.

Mitotic Catastrophe and Aberrant Mitotic Exit Phenotypes

Inhibition of Plk1 can lead to mitotic catastrophe, a type of cell death that occurs during or after aberrant mitosis. researchgate.netnih.govassaygenie.comnih.govtumortreatingfieldstherapy.com Mitotic catastrophe is characterized by faulty mitosis, often resulting in the formation of large cells with multiple nuclei or micronuclei and abnormal chromosome segregation (aneuploidy or polyploidy). nih.govnih.gov This aberrant mitotic exit can precede cell death, which may occur through apoptosis, necrosis, or autophagy, or alternatively, lead to cellular senescence. nih.govnih.gov The inability of cells to properly complete mitosis due to Plk1 inhibition by compounds like this compound contributes to this catastrophic outcome, particularly in cells with pre-existing genetic instability, a common feature of cancer cells. nih.gov

Selective Anti-proliferative Effects of this compound in Cancer Cell Lines

This compound has demonstrated anti-proliferative activity in vitro and in vivo, particularly against cancer cell lines. ascopubs.orgnih.gov This selective effect is attributed to the critical and often elevated role of Plk1 in the proliferation of cancer cells compared to normal cells. ascopubs.orgnih.gov By targeting Plk1, this compound disrupts the rapid and often dysregulated cell cycle progression characteristic of malignant cells, thereby inhibiting their proliferation. This selective targeting forms the basis of its potential as an antineoplastic agent.

Preclinical Research on Mk 1496 Efficacy

In Vitro Anti-tumor Activity of MK-1496

In vitro studies are essential for evaluating the direct effects of a compound on cancer cells, including their growth, survival, and proliferation potential. This compound has demonstrated anti-proliferative activity in vitro ascopubs.orgresearchgate.net.

Cell Growth Inhibition Across Various Cancer Cell Types

This compound is reported to inhibit the proliferation of various cell lines in culture assays, irrespective of the tumor origin nih.gov. While a specific, detailed table of IC50 values across a broad panel of cancer cell lines for this compound was not available in the consulted sources, its mechanism as a potent and selective inhibitor of Plk1 suggests a potential for broad anti-proliferative activity in cancer cell types where Plk1 is overexpressed or critical for proliferation nih.govascopubs.orgresearchgate.net.

Colony Formation and Spheroid Shrinkage Assays

Colony formation assays are used to assess the ability of single cells to proliferate and form colonies, serving as an indicator of their reproductive viability and tumorigenic potential clinconnect.iofrontiersin.orgresearchgate.netnih.gov. Spheroid shrinkage assays evaluate the effect of a compound on the size and integrity of three-dimensional cell aggregates, which can better mimic the in vivo tumor microenvironment than traditional 2D cell cultures dispendix.comnih.govresearchgate.netplos.org. While these are standard preclinical methods, detailed results specifically for this compound in colony formation or spheroid shrinkage assays were not found in the provided search results.

Synergy with Other Anti-cancer Agents in Cell Culture Models

Evaluating the synergistic effects of a novel agent with existing anti-cancer therapies is a crucial aspect of preclinical research to identify potential combination strategies that could enhance efficacy or overcome resistance plos.orgnih.govdntb.gov.ua. Although the concept of synergy in preclinical studies with other inhibitors (such as the Akt inhibitor MK-2206 in combination with chemotherapeutics) is discussed in the literature frontiersin.orgdovepress.comoncotarget.com, specific data detailing synergistic effects of this compound with other anti-cancer agents in cell culture models were not available in the provided search results.

In Vivo Efficacy of this compound in Animal Models

In vivo studies are essential for evaluating the anti-tumor activity of a compound within a living system, considering factors such as pharmacokinetics, drug metabolism, and the tumor microenvironment dntb.gov.ua. This compound has demonstrated anti-proliferative activity in vivo ascopubs.orgresearchgate.net.

Efficacy in Xenograft Models of Solid Tumors

Xenograft models, typically involving the subcutaneous implantation of human cancer cell lines into immunocompromised mice, are widely used to assess the in vivo efficacy of anti-cancer agents medchemexpress.comnih.gov. This compound has shown demonstrated anti-proliferative activity in vivo ascopubs.orgresearchgate.net. While the compound progressed to a Phase I clinical trial for advanced solid tumors based on preclinical findings ascopubs.orgresearchgate.netnih.govmdpi.com, detailed quantitative results regarding tumor volume reduction or growth inhibition rates in specific xenograft models for various solid tumor types were not provided in the consulted search results.

Pharmacodynamic Biomarkers of PLK1 Inhibition in Preclinical Models

Pharmacodynamic (PD) studies in preclinical models are crucial for understanding how a drug interacts with its target and affects downstream biological processes. For Polo-like kinase 1 (PLK1) inhibitors like this compound, PD biomarkers are used to confirm target engagement and evaluate the biological consequences of PLK1 inhibition within tumor tissues or relevant surrogate tissues in animal models. These biomarkers typically reflect the known functions of PLK1 in regulating the cell cycle, particularly mitosis, and inducing apoptosis in cancer cells.

Common pharmacodynamic endpoints assessed in preclinical studies of PLK1 inhibitors include markers of cell cycle arrest, such as accumulation of cells in the G2/M phase, and indicators of apoptosis, such as cleaved caspase-3 or PARP. PLK1 inhibition is known to induce mitotic arrest followed by apoptotic cell death in various cancer cell lines and preclinical tumor models. nih.gov Changes in the phosphorylation status of known PLK1 substrates could also serve as direct PD biomarkers of target inhibition.

Studies involving other PLK1 inhibitors have successfully utilized these types of biomarkers to demonstrate target engagement and pathway modulation in preclinical models. For instance, pharmacodynamic studies using immunohistochemistry and Western blot analyses in tumor tissues have confirmed the inhibition of PLK1 activity and subsequent induction of apoptosis in preclinical models treated with PLK1 inhibitors. mdpi.com

The identification and validation of robust PD biomarkers are essential for establishing a link between drug exposure, target modulation, and anti-tumor activity in preclinical studies, guiding dose selection and treatment schedules for subsequent clinical development. However, specific quantitative data for this compound's impact on these biomarkers in preclinical models was not found within the scope of this research.

Methodological Approaches in Mk 1496 Research

Compound Synthesis and Optimization Methodologies Relevant to MK-1496 Analogs

The development of small molecule inhibitors like this compound involves intricate synthetic chemistry and optimization strategies. While specific detailed methodologies for the synthesis of this compound or its direct analogs were not extensively detailed in the provided information, the general process for synthesizing such organic compounds typically involves multi-step reaction sequences. ajchem-a.comnanochemres.orgmdpi.comcdnsciencepub.comnih.gov These methodologies aim to produce the target compound with high purity and yield, often exploring different synthetic routes to improve efficiency and scalability. Optimization of analogs involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. This can include exploring variations in substituents, core scaffold modifications, and stereochemical control during synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used to characterize synthesized compounds and confirm their identity and purity. ajchem-a.comnanochemres.orgcdnsciencepub.com

Biochemical and Kinase Assays for PLK1 Activity and Specificity

Biochemical and kinase assays are fundamental to characterizing the direct interaction and inhibitory effect of compounds like this compound on their intended target, PLK1. These assays typically involve incubating the purified kinase enzyme (PLK1) with a substrate (often a peptide or protein that PLK1 phosphorylates) and ATP in the presence of varying concentrations of the inhibitor. The reduction in the phosphorylation of the substrate is measured to determine the compound's inhibitory potency, commonly expressed as an IC50 value. biorxiv.org

Specificity is assessed by testing the compound against a panel of other kinases. This helps to understand the compound's selectivity profile and identify potential off-target effects that could contribute to efficacy or toxicity. biorxiv.orgelifesciences.org ATP-competitive inhibitors, such as some PLK1 inhibitors, function by competing with ATP for binding to the kinase domain. biorxiv.org Assays can be designed to determine the mode of inhibition (e.g., ATP-competitive, uncompetitive, or non-competitive).

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are crucial for evaluating the biological effects of this compound in a more physiologically relevant context, using live cells. asm.orgvirusbankplatform.benih.govconceptlifesciences.com These assays help to understand how the compound affects cellular processes, particularly those regulated by PLK1, such as cell cycle progression and mitosis.

Flow cytometry is a widely used technique to analyze the cell cycle distribution of a cell population. bio-rad-antibodies.comthermofisher.comnih.govnih.gov By staining cellular DNA with fluorescent dyes (e.g., propidium (B1200493) iodide or DAPI) that bind stoichiometrically to DNA, the DNA content of individual cells can be measured. bio-rad-antibodies.comthermofisher.comnih.gov Cells in the G1 phase have a diploid DNA content (2N), cells in the S phase are actively replicating DNA (between 2N and 4N), and cells in the G2 and M phases have a tetraploid DNA content (4N). bio-rad-antibodies.comthermofisher.comnih.gov

In the context of PLK1 inhibition, flow cytometry is used to assess the impact of this compound on cell cycle progression. PLK1 plays key roles in multiple steps of mitosis. ascopubs.orgnih.gov Inhibition of PLK1 is expected to lead to mitotic arrest, typically observed as an accumulation of cells in the G2/M phase of the cell cycle. nih.govresearchgate.net Flow cytometry allows for the quantitative assessment of this accumulation and can also detect the presence of apoptotic cells with fragmented DNA (sub-G1 population). nih.gov

Immunoblotting (Western blotting) and immunofluorescence are techniques used to detect and quantify specific proteins within cells or tissues and to visualize their cellular localization. nih.govnih.gov

Immunofluorescence involves staining cells or tissue sections with fluorescently labeled antibodies specific to the protein of interest. nih.govnih.gov This allows for the visualization of the protein's location within the cell (e.g., at the centrosomes, kinetochores, or spindle apparatus), which can be altered upon PLK1 inhibition. nih.gov These techniques provide valuable insights into the mechanistic effects of this compound at the protein level.

Proteomics-based target engagement studies provide a global view of how a compound interacts with proteins within their native cellular environment. elifesciences.orgevotec.comunimore.itnih.gov Techniques such as Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) utilize the principle that ligand binding can alter a protein's thermal stability. elifesciences.orgnih.gov By treating cells with a compound and then subjecting cell lysates to a thermal gradient followed by quantitative mass spectrometry, researchers can identify proteins whose thermal stability changes upon compound binding. elifesciences.orgnih.gov

These methods can confirm that this compound engages its intended target, PLK1, in cells and can also reveal potential off-target interactions. elifesciences.org Proteomics approaches can provide an unbiased assessment of drug-target engagement and selectivity within the complex cellular proteome. evotec.comnih.gov

Immunoblotting and Immunofluorescence for Protein Expression and Localization

In Vivo Preclinical Model Design and Evaluation

In vivo preclinical models, typically involving xenografts of human cancer cells in immunocompromised mice, are essential for evaluating the efficacy and pharmacodynamics of compounds like this compound in a living system. researchgate.netnih.govresearchgate.netfrontiersin.org These models allow researchers to assess the compound's ability to inhibit tumor growth, its pharmacokinetic profile (how it is absorbed, distributed, metabolized, and excreted), and its pharmacodynamic effects (the biochemical and physiological effects of the drug). ascopubs.orgnih.gov

Tumor Xenograft Model Establishment and Monitoring

Tumor xenograft models are widely utilized preclinical in vivo systems in cancer research to investigate tumor biology and assess the effectiveness of anticancer therapies. ncats.io These models are typically established by implanting human cancer cells or tumor tissue into immunodeficient mice, which lack a functional immune system that would otherwise reject the foreign cells. ncats.ioebi.ac.uk Two primary types exist: cell line-derived xenografts (CDX), created by implanting cultured human cancer cell lines, and patient-derived xenografts (PDX), which involve implanting tumor tissue directly from a patient. ncats.ioebi.ac.uk CDX models offer reproducibility and are cost-efficient, while PDX models are considered to better reflect the heterogeneity and complexity of human tumors. ncats.ioebi.ac.uk

The establishment of a tumor xenograft model typically involves injecting cancer cells or minces of tumor tissue subcutaneously or orthotopically (into the corresponding organ from which the cancer originated) into the mice. Immunodeficient mouse strains, such as nude mice or NSG™ mice, are commonly used for these studies. ebi.ac.uk

Monitoring of tumor xenograft models is crucial for assessing tumor growth dynamics and evaluating the efficacy of a therapeutic agent. Tumor size is frequently measured at regular intervals using calipers, and tumor volume is calculated using standard formulas. Changes in tumor volume over time serve as a primary endpoint to determine the anti-tumor activity of the tested compound. In some studies, imaging techniques such as bioluminescence imaging (BLI) are employed, particularly if the implanted cancer cells are genetically modified to express luciferase. BLI allows for non-invasive, real-time monitoring of tumor growth and metastasis in living animals.

Histopathological and Molecular Analysis of Tumor Tissues from Animal Models

Analysis of tumor tissues harvested from xenograft models provides critical insights into the biological effects of a therapeutic agent at the cellular and molecular levels. This typically involves both histopathological and molecular analytical techniques.

Histopathological analysis involves the microscopic examination of tissue sections. Tumor tissues are commonly fixed (e.g., in formalin) and embedded in paraffin, then sectioned and stained, with Hematoxylin and Eosin (H&E) being a standard stain to visualize tissue morphology. Pathologists can assess various features, including tumor size, cellularity, mitotic activity, presence of necrosis or apoptosis, and the extent of stromal involvement. Immunohistochemistry (IHC) is another key histopathological technique that uses antibodies to detect specific proteins within the tissue sections, allowing for the evaluation of target engagement, downstream pathway modulation, and changes in the expression of markers related to proliferation, apoptosis, or angiogenesis. Computer-assisted image analysis can be used to quantify these features objectively.

Molecular analysis of tumor tissues provides deeper insights into the genetic and molecular changes induced by the treatment or associated with response or resistance. Techniques commonly employed include:

Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR): Used to amplify specific DNA or RNA sequences, allowing for the detection of mutations, gene expression levels, or the presence of fusion transcripts.

Next-Generation Sequencing (NGS): A high-throughput technique that can rapidly examine DNA or RNA to detect a wide range of genetic alterations, including single nucleotide variants (SNVs), insertions, deletions, copy number variations (CNVs), and gene fusions. NGS can be applied to tumor DNA or RNA to profile the molecular landscape and assess treatment-induced changes.

In Situ Hybridization (ISH): A technique used to localize and detect specific DNA or RNA sequences directly within the tissue sections, useful for assessing gene amplifications, deletions, or translocations in their spatial context.

These molecular methods can help researchers understand the mechanism of action of a drug, identify potential biomarkers of response or resistance, and explore compensatory pathways activated upon treatment.

While histopathological and molecular analyses are integral components of preclinical studies evaluating agents like Plk1 inhibitors, specific detailed findings or data tables resulting from the histopathological or molecular analysis of tumor tissues specifically from this compound treated xenografts were not extensively detailed in the consulted general literature on this compound and Plk1 inhibitors within the scope of this article. The application of these methods is standard practice in preclinical oncology research to characterize the effects of novel therapeutic compounds.

Future Research Directions and Theoretical Considerations

Investigation of Resistance Mechanisms to PLK1 Inhibition by MK-1496 in Preclinical Settings

Understanding the mechanisms by which cancer cells develop resistance to PLK1 inhibitors is critical for improving therapeutic outcomes. Preclinical studies are essential to identify these mechanisms and develop strategies to circumvent them. While specific detailed preclinical resistance studies for this compound were not extensively found in the provided search results, research into other PLK1 inhibitors provides valuable insights. Mechanisms of resistance to PLK1 inhibition can involve alterations in cell cycle regulation, DNA damage response pathways, or activation of alternative survival pathways. For instance, studies have suggested that the status of p21, a cell cycle regulator, may be a useful biomarker for predicting the efficacy of PLK1 inhibition, implying that alterations in p21 could contribute to resistance. oncotarget.com Identifying such molecular changes in preclinical models, potentially including those previously studied with this compound, can pave the way for rational combination therapies.

Exploration of Novel Combinatorial Strategies with this compound

Given that this compound's standalone development was not continued, future theoretical research could explore its potential in novel combinatorial strategies, drawing lessons from combinations studied with other PLK1 inhibitors. Combining PLK1 inhibitors with other agents that target different vulnerabilities in cancer cells may enhance therapeutic efficacy and overcome resistance. Potential combinations could include other targeted therapies, chemotherapy agents, or immunotherapy. For example, preclinical studies have explored combining other PLK1 inhibitors with paclitaxel. researchgate.net The rationale for such combinations often lies in exploiting synergistic effects on cell cycle progression, DNA damage induction, or immune modulation. Future research could theoretically investigate if this compound, with its specific profile as an orally available PLK1 inhibitor, could offer advantages in particular combinations.

Identification of Predictive Biomarkers for this compound Responsiveness

Identifying biomarkers that predict which patients are most likely to respond to PLK1 inhibition is crucial for personalized medicine approaches. Research into other PLK1 inhibitors has begun to uncover potential predictive markers. For example, in preclinical models of small cell lung cancer, inactivating TP53 gene mutations and high YAP1 expression showed a strong correlation with the efficacy of PLK1 inhibitors like volasertib (B1683956) and onvansertib. mdpi.com The status of p21 has also been suggested as a potential biomarker for sensitivity to PLK1 inhibition. oncotarget.com Future research, potentially analyzing data from the completed this compound Phase I trial or conducting new preclinical studies, could aim to identify specific biomarkers predictive of response to this compound, helping to select patient populations who might benefit most from PLK1-targeted therapy.

Computational Modeling and Structural Biology of this compound-PLK1 Interactions

Computational modeling and structural biology play a vital role in understanding how inhibitors like this compound interact with their target, PLK1. These approaches can provide insights into binding affinity, specificity, and the structural basis of inhibition. While specific detailed structural studies of this compound bound to PLK1 were not found in the provided search results, the broader fields of computational modeling and structural biology of protein-ligand interactions are highly active. numberanalytics.comnih.govnih.govembo.orgfrontiersin.org Techniques such as X-ray crystallography, NMR spectroscopy, cryo-electron microscopy, and various computational methods (e.g., docking, molecular dynamics simulations) can be used to elucidate these interactions. numberanalytics.comnih.govnih.govembo.org Applying these techniques to this compound and PLK1 could theoretically help refine inhibitor design or understand the impact of PLK1 mutations on binding.

Integration of this compound Research into Broader Synthetic Lethality Approaches

Synthetic lethality is a concept where the inhibition of two genes or pathways is lethal to cancer cells, while inhibition of either alone is not. This approach holds significant promise in cancer therapy. nih.gov PLK1 plays a critical role in cell cycle progression and DNA damage response, pathways often dysregulated in cancer. semanticscholar.orgmdpi.comoncotarget.com Therefore, targeting PLK1 could create synthetic lethal interactions with deficiencies or alterations in other pathways. Research into synthetic lethality involving PLK1 inhibition could explore combinations with inhibitors of DNA repair pathways (e.g., PARP inhibitors) or other cell cycle regulators (e.g., WEE1 inhibitors). oncotarget.comdntb.gov.ua While the specific role of this compound in synthetic lethality approaches would require dedicated investigation, the preclinical data on its PLK1 inhibitory activity could theoretically position it for exploration in such contexts.

Potential Applications of PLK1 Inhibition Beyond Oncology (e.g., specific molecular pathways, cell biology research)

While PLK1 inhibition is primarily investigated for its antineoplastic activity due to PLK1's role in cancer cell proliferation, research suggests potential implications beyond oncology, particularly in understanding fundamental cellular processes. PLK1 is involved in various aspects of cell cycle control, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis. semanticscholar.orgmdpi.com Studying the effects of PLK1 inhibitors like this compound on these processes in non-cancerous cell models can provide valuable insights into basic cell biology. Furthermore, research has indicated that PLK1 inhibition can impact processes like erythropoiesis, highlighting its role in the differentiation of normal cells. researchgate.netnih.gov While this finding points to a potential challenge (e.g., hematological toxicity observed with PLK1 inhibitors), it also underscores the broader involvement of PLK1 in cellular functions beyond malignant proliferation, potentially opening theoretical avenues for research in other disease contexts or basic biological investigations.

Q & A

Q. How should researchers design robust biomarker studies to predict this compound responsiveness in early-phase trials?

  • Methodological Answer : Prioritize prospective, hypothesis-driven biomarker validation (e.g., Plk1 expression by IHC). Use adaptive signature designs to refine biomarker thresholds during trial progression. Pre-specify statistical power for biomarker-stratified subgroups and control for multiplicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.